4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.: 2089650-09-7
Cat. No.: VC17497699
Molecular Formula: C15H18BrNO4
Molecular Weight: 356.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089650-09-7 |
|---|---|
| Molecular Formula | C15H18BrNO4 |
| Molecular Weight | 356.21 g/mol |
| IUPAC Name | 4-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | JRPKDOSDRUVEFN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The molecule features a 2,3-dihydro-1H-indene core, a bicyclic system combining a benzene ring fused to a cyclopentane moiety. At position 1, the structure incorporates both a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid, while position 4 is substituted with a bromine atom (Fig. 1). This arrangement creates a stereoelectronic environment conducive to diverse reactivity patterns.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrNO₄ |
| Molecular Weight | 356.21 g/mol |
| CAS Registry Number | 2089650-09-7 |
| Key Functional Groups | Boc-amine, Carboxylic Acid, Br |
The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions . The bromine atom at C4 provides a handle for cross-coupling reactions, while the carboxylic acid facilitates salt formation or conjugation with biomolecules.
Stereochemical Considerations
Synthesis and Manufacturing Processes
Multi-Step Synthetic Pathways
Industrial-scale production involves three primary stages:
-
Indene Ring Formation: Cyclization of substituted styrene derivatives via Friedel-Crafts alkylation, achieving the dihydroindene backbone .
-
Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, selectively targeting the para position relative to the emerging amino group.
-
Functionalization: Sequential introduction of the Boc-protected amine and carboxylic acid via nucleophilic acyl substitution and hydrolysis, respectively .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, 0°C, 12 h | 78–82 |
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, rt | 90–95 |
| Carboxylation | CO, Pd(OAc)₂, Et₃N, DMF, 100°C | 50–70 |
Continuous flow reactors have recently been adapted for Steps 1–2, reducing reaction times by 40% while maintaining >95% purity .
Purification and Analytical Methods
Crude products are purified via gradient elution on silica gel (hexane/EtOAc), with final characterization using:
-
NMR: Distinct signals at δ 1.44 ppm (Boc tert-butyl), δ 4.15–4.30 ppm (NH), and δ 170.5 ppm (COOH in ¹³C NMR).
-
HRMS: [M+H]⁺ peak at m/z 356.21 (calc. 356.21).
Chemical Reactivity and Functional Transformations
Bromine-Directed Reactivity
The C4 bromine participates in palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura: With aryl boronic acids, yielding biaryl derivatives for drug discovery .
-
Buchwald-Hartwig Amination: Introducing secondary amines at C4 under Pd/Xantphos catalysis .
Boc Group Manipulation
Controlled deprotection using trifluoroacetic acid (TFA) in dichloromethane (2 h, 25°C) regenerates the primary amine, enabling peptide coupling or Schiff base formation.
Carboxylic Acid Utilization
The –COOH group undergoes:
-
Esterification: With DCC/DMAP, producing methyl esters for improved membrane permeability .
-
Amide Formation: Via HATU-mediated coupling with amines, generating protease-resistant analogs .
Applications in Medicinal Chemistry
DDR1 Kinase Inhibition
Structural analogs (e.g., 2-amino-2,3-dihydro-1H-indene-5-carboxamides) exhibit nanomolar inhibition of Discoidin Domain Receptor 1 (DDR1), a target in pancreatic cancer . The bromine atom in the subject compound could enhance binding through halogen bonding with kinase backbones.
Prodrug Development
Boc protection allows delayed amine release in physiological conditions, making the compound a candidate for pH-sensitive prodrugs targeting acidic tumor microenvironments .
Comparative Analysis with Structural Analogues
Table 3: Analog Comparison
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 5-Bromo-1-aminoindene-1-carboxylic acid | Lacks Boc group | 25 µM (HepG2) |
| 4-Bromoindane | No carboxylic acid/amine | Inactive |
| 2,3-Dihydroindene | No functional groups | Inactive |
The Boc-amine and carboxylic acid groups synergistically enhance target engagement compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume